

confirming findings on the immunogenicity of HBV-S 28-39

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Compound of Interest

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Immunogenicity of HBV-S 28-39: A Comparative Guide

This guide provides a comprehensive comparison of the immunogenicity of the Hepatitis B Virus surface antigen (HBsAg) derived peptide, HBV-S 28-39. Intended for researchers, scientists, and professionals in drug development, this document summarizes key experimental findings, details relevant methodologies, and visualizes associated biological pathways and workflows.

Comparative Immunogenicity Data

The immunogenicity of the HBV-S 28-39 peptide, a well-established H-2Ld-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice, has been evaluated across various vaccine platforms and in comparison to other stimulation strategies. The following tables summarize the quantitative data from key studies, primarily focusing on the production of interferon-gamma (IFN-y) as a marker of cellular immune response.



Vaccination Strategy	Adjuvant/Co- administered Antigen	Mean IFN-y Spot Forming Cells (SFCs) / 10^6 Splenocytes (± SEM)	Reference
DNA Prime - Adenovirus Boost (D- A)	None	~350	[1]
DNA Prime - Adenovirus Boost (D- A)	mIL-12 N220L	~550	[1]
Adenovirus Prime - Adenovirus Boost (A- A)	None	~150	[1]
Adenovirus Prime - Adenovirus Boost (A- A)	mIL-12 N220L	~175	[1]
DNA Prime only	None	~50	[1]
Adenovirus Prime only	None	~100	[1]

Table 1: Comparison of IFN-y ELISPOT responses to HBV-S 28-39 in different prime-boost vaccination regimens. Data indicates that a DNA prime followed by an adenovirus boost elicits the strongest T-cell response to the S 28-39 epitope, which is further enhanced by the codelivery of a murine IL-12 adjuvant.[1]

Immunization Group	Mean IFN-y Spot Forming Cells (SFCs) / 10^6 Splenocytes (± SEM)	Reference
Intranasal HBsAg + HBcAg	~100	[2]
Intramuscular HBsAg in alum	~25	[2]
Intranasal HBsAg in PBS	~20	[2]



Table 2: Comparison of IFN-y ELISPOT responses to HBV-S 28-39 following nasal and intramuscular immunization. This study highlights the superior cellular immune response generated by the nasal co-administration of HBsAg and Hepatitis B core antigen (HBcAg) compared to traditional intramuscular vaccination with HBsAg in alum.[2] The number of peptide 28-39-specific IFN-y-producing cells was fourfold higher in animals immunized with the combination of HBsAg plus HBcAg compared with either antigen alone.[2]

Treatment Group	Mean IFN-y Spot Forming Cells (SFCs) / 10^5 Splenocytes (± SEM)	Reference
IDO-KO mice immunized with HBsAg + α-GalCer	~180	[3]
Wild-type mice immunized with HBsAg + α-GalCer	~80	[3]
Wild-type mice immunized with HBsAg + α-GalCer + 1-MT (IDO inhibitor)	~150	[3]

Table 3: Impact of Indoleamine 2,3-dioxygenase (IDO) inhibition on the HBV-S 28-39-specific T-cell response. These findings demonstrate that the immunogenicity of HBV-S 28-39 can be significantly enhanced by inhibiting the immunosuppressive enzyme IDO.[3]

Experimental Protocols IFN-y ELISPOT Assay

The Enzyme-Linked ImmunoSpot (ELISPOT) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. The following is a generalized protocol for measuring HBV-S 28-39-specific IFN-y producing cells.

Materials:

- 96-well PVDF membrane plates
- Anti-mouse IFN-y capture antibody



- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP)
- BCIP/NBT substrate
- HBV-S 28-39 peptide (IPQSLDSWWTSL)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Splenocytes isolated from immunized mice

Procedure:

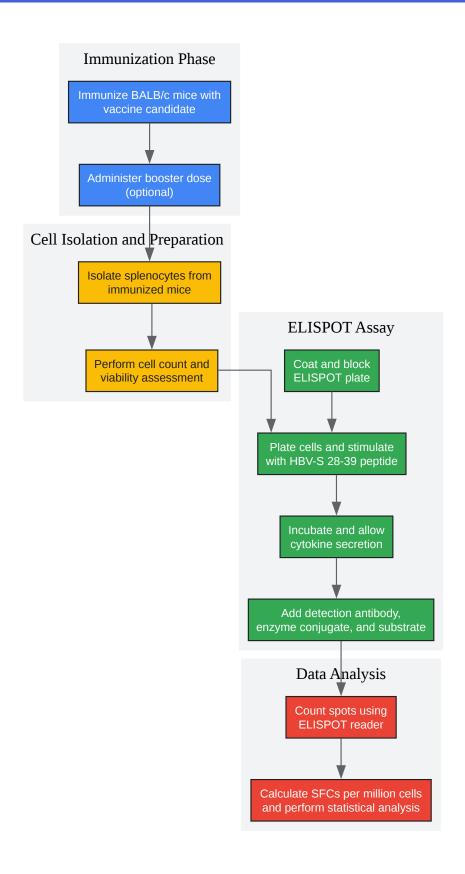
- Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
- Blocking: Wash the plates with sterile PBS and block with complete RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
- Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2 x 10⁵ to 1 x 10⁶ cells per well.
- Stimulation: Add the HBV-S 28-39 peptide to the wells at a final concentration of 1-10 μg/mL. Include negative control wells (cells without peptide) and positive control wells (cells with a mitogen like Concanavalin A).
- Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plates with PBS containing 0.05% Tween 20 (PBST).



- Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
- Wash with PBST and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
- Wash again and add the BCIP/NBT substrate.
- Spot Development: Allow the spots to develop in the dark. Stop the reaction by washing with distilled water.
- Analysis: Air-dry the plates and count the spots using an automated ELISPOT reader. Each spot represents a single IFN-y-secreting cell.

Visualizations Experimental Workflow for Assessing Peptide Immunogenicity





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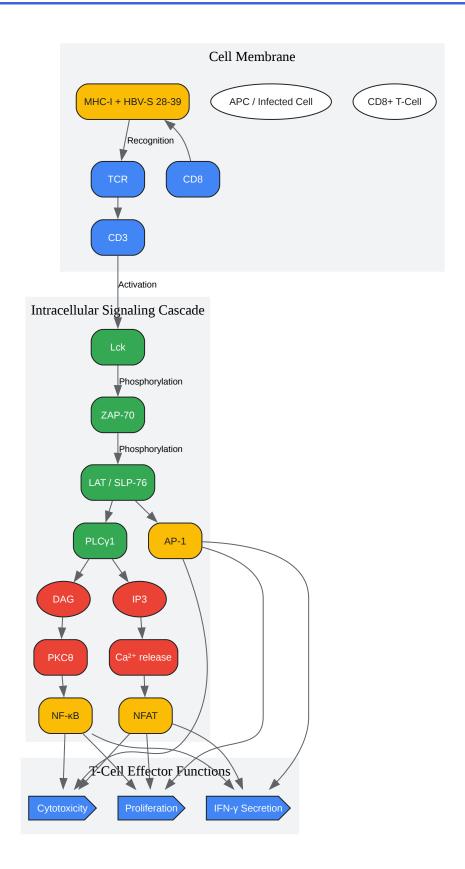
Caption: Experimental workflow for evaluating HBV-S 28-39 immunogenicity.



T-Cell Receptor Signaling Pathway

The HBV-S 28-39 peptide is presented by MHC class I molecules on the surface of antigenpresenting cells (APCs) or infected cells. This complex is recognized by the T-cell receptor (TCR) on CD8+ T-cells, initiating a signaling cascade that leads to T-cell activation, proliferation, and effector functions, such as the secretion of IFN-y.





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Caption: T-Cell Receptor (TCR) signaling pathway activation by HBV-S 28-39.



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